molecular formula C5H8F3NO B8354820 2-Methyl-4,4,4-trifluorobutyramide

2-Methyl-4,4,4-trifluorobutyramide

Cat. No.: B8354820
M. Wt: 155.12 g/mol
InChI Key: CSVKEFBFKJBWND-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-trifluorobutyramide is a fluorinated amide derivative characterized by a trifluoromethyl (-CF₃) group and a methyl substituent on a four-carbon backbone. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amide functional group may confer resistance to hydrolysis compared to esters or acids .

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

4,4,4-trifluoro-2-methylbutanamide

InChI

InChI=1S/C5H8F3NO/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H2,9,10)

InChI Key

CSVKEFBFKJBWND-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

The primary analogs of 2-methyl-4,4,4-trifluorobutyramide include:

2-Methyl-4,4,4-trifluorobutyric acid (CAS 99783-23-0): A carboxylic acid with the formula C₅H₇F₃O₂.

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6): An ester with the formula C₇H₁₁F₃O₂.

This compound: The amide derivative (inferred formula C₅H₈F₃NO).

Key Differences:
  • Reactivity :

    • The acid is prone to decarboxylation and forms salts or esters.
    • The ester undergoes hydrolysis to the acid under acidic/basic conditions, making it a reactive intermediate.
    • The amide is more hydrolytically stable due to resonance stabilization of the amide bond, favoring applications requiring prolonged stability .
  • Physicochemical Properties: Compound CAS Molecular Formula Molecular Weight (g/mol) Functional Group Boiling Point (°C) Solubility (Water) 2-Methyl-4,4,4-trifluorobutyric acid 99783-23-0 C₅H₇F₃O₂ 156.1 -COOH ~200 (est.) Moderate Ethyl 2-methyl-4,4,4-trifluorobutyrate 136564-76-6 C₇H₁₁F₃O₂ 184.16 -COOEt ~150–160 Low this compound N/A C₅H₈F₃NO ~155.1 (est.) -CONH₂ N/A Low to Moderate
  • Biological Activity :

    • The acid and ester are intermediates in drug synthesis, where the -CF₃ group improves bioavailability.
    • The amide ’s stability may enhance its utility in prodrugs or enzyme inhibitors, though specific studies are absent in the provided evidence.

Preparation Methods

Diastereomeric Amide Formation

Racemic 2-methyl-4,4,4-trifluorobutylamine is resolved using chiral auxiliaries such as (1S)-1-phenylethylamine. Acylation with phthalic anhydride in toluene, catalyzed by triethylamine, yields diastereomeric amides. For example, refluxing at 80°C for 3 hours produces N-[(1S)-1-phenylethyl]-2-methyl-4,4,4-trifluorobutyramide with an 85% yield. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the anhydride.

Key Reaction Parameters

Acylating AgentSolventBaseTemperatureTimeYield
Phthalic anhydrideTolueneTriethylamine80°C3 h85%
Acetyl chlorideDichloromethanePyridine25°C6 h78%

Dehydration to Imides

The intermediate amide undergoes dehydration with phosphorus oxychloride (POCl₃) to form a cyclic imide. This step eliminates water, forming a five-membered phthalimide ring. Optimized conditions (POCl₃, 0–5°C, 2 h) achieve >90% conversion.

Hydrolysis to Enantiopure Amine

The imide is hydrolyzed under basic conditions (e.g., NaOH, ethanol/H₂O) to isolate enantiopure 2(R)-methyl-4,4,4-trifluorobutylamine. Subsequent acidification with HCl yields the hydrochloride salt, which is recrystallized from ethanol/ethyl acetate for >98% purity.

Enantiomeric Resolution via Recrystallization

Diastereomer Separation

Diastereomeric amides derived from (1S)-1-phenylethylamine exhibit divergent solubility profiles. Recrystallization from ethanol selectively isolates the desired diastereomer. For instance, cooling a saturated ethanol solution to −20°C recovers 72% of the R-configured amide.

Solvent Optimization

Ethanol and ethyl acetate are preferred for recrystallization due to their polarity gradients. Ethanol alone achieves 85% recovery, while ethyl acetate/hexane mixtures improve crystallinity for mechanized filtration.

Alternative Synthetic Routes and Comparative Analysis

Thioacetamide Cyclization

Cyclization with thioacetamide in ethanol, as reported for thiazole derivatives, highlights solvent reuse and reduced toxicity. Such principles are transferable to amide synthesis, particularly in avoiding halogenated solvents.

Industrial-Scale Process Optimization

Solvent Recycling

Ethanol recovery via vacuum distillation reduces material costs by 30% in multi-step syntheses. For this compound, integrating hydrolysis and solvent reuse minimizes waste.

By-Product Mitigation

Controlling chlorosulfuric acid stoichiometry (0.92–0.98 equiv) limits over-chlorination to <0.3%. Similarly, precise POCl₃ dosing in dehydration prevents imide degradation.

Quality Control and Analytical Methods

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms >98.5% purity for final products. Melting point analysis (163–165°C) further validates crystalline integrity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 3H, CH₃), 2.15–2.30 (m, 2H, CH₂), 3.45 (q, 1H, CH), 7.25–7.40 (m, 5H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −66.5 (CF₃) .

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